

Celaphanol A (CAS Number: 244204-40-8): A Technical Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Celaphanol A is a naturally occurring diterpenoid that has garnered interest within the scientific community for its potential therapeutic properties. Isolated from plants of the Celastrus genus, notably the root bark of Celastrus orbiculatus and the stems of Celastrus stephanotifolius, this compound has demonstrated noteworthy biological activities, including neuroprotective and anti-inflammatory effects.[1][2] This technical guide provides a comprehensive overview of **Celaphanol A**, summarizing its chemical properties, biological activities with available quantitative data, detailed experimental protocols for its study, and visualizations of its mechanistic pathways and experimental workflows.

Chemical and Physical Properties

Celaphanol A is classified as a diterpenoid, a class of organic chemicals composed of four isoprene units. Its chemical structure and properties are summarized in the table below.



Property	Value	Reference
CAS Number	244204-40-8	[3][4]
Molecular Formula	C17H20O4	[2][3]
Molecular Weight	288.3 g/mol	[2]
Appearance	Yellow powder	[4]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]
Storage	2-8°C Refrigerator	[4]

Biological Activity

Celaphanol A has been reported to exhibit both neuroprotective and anti-inflammatory activities.

Neuroprotective Activity

Celaphanol A has shown a protective effect against hydrogen peroxide-induced cytotoxicity in PC12 cells, a cell line commonly used in neurological research. This suggests its potential as a therapeutic agent for neurodegenerative diseases.[1]

Assay	Cell Line	Condition	Effective Concentration	Reference
Neuroprotection	PC12	Hydrogen peroxide-induced cytotoxicity	10 μΜ	[5]

Anti-inflammatory Activity

Celaphanol A has been observed to exhibit moderate inhibition of NF-κB activation and nitric oxide (NO) production, indicating its anti-inflammatory potential.[2] While specific IC₅₀ values for **Celaphanol A** are not readily available in the reviewed literature, the related compound



Celastrol, also isolated from Celastrus orbiculatus, is a known inhibitor of the NF-kB pathway. The inhibitory activities of Celastrol are presented below for context.

Note: The following data pertains to Celastrol, a related compound from the same plant, as specific IC_{50} values for **Celaphanol A**'s anti-inflammatory activity were not found in the surveyed literature.

Assay	Cell Line	Condition	IC₅₀ Value (Celastrol)	Reference
NF-κB Inhibition	HT-1080	TNF-α induced	~2.5 μM	[6]
Nitric Oxide Production	RAW 264.7	LPS-stimulated	~0.2 μM	[6]

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of **Celaphanol A**, based on established protocols for similar compounds and assays.

Isolation and Purification of Celaphanol A from Celastrus orbiculatus

This protocol describes a plausible method for the isolation and purification of **Celaphanol A** from the root bark of Celastrus orbiculatus based on general procedures for diterpenoids from this plant.

1. Extraction:

- Air-dry the root bark of Celastrus orbiculatus and grind it into a fine powder.
- Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours, with occasional shaking.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.



2. Fractionation:

- Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
- Monitor the fractions by thin-layer chromatography (TLC) to identify the fraction containing
 Celaphanol A.
- 3. Chromatographic Purification:
- Subject the **Celaphanol A**-rich fraction to column chromatography on a silica gel column.
- Elute the column with a gradient of n-hexane and ethyl acetate.
- Collect the fractions and analyze them by TLC.
- Pool the fractions containing Celaphanol A and concentrate them.
- For further purification, employ preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of methanol and water.
- 4. Structure Elucidation:
- Confirm the structure of the purified Celaphanol A using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Neuroprotective Activity Assay in PC12 Cells

This protocol outlines a method to assess the neuroprotective effect of **Celaphanol A** against hydrogen peroxide (H₂O₂)-induced cytotoxicity in PC12 cells.

- 1. Cell Culture:
- Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- 2. Cell Treatment:



- Seed the PC12 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
- Pre-treat the cells with various concentrations of **Celaphanol A** (e.g., 1, 5, 10, 25, 50 μM) for 2 hours.
- Induce oxidative stress by adding H_2O_2 to a final concentration of 200 μM and incubate for another 24 hours.
- 3. Cell Viability Assessment (MTT Assay):
- After the treatment period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the control group (untreated cells).

NF-kB Inhibition Assay (Luciferase Reporter Assay)

This protocol describes a method to evaluate the inhibitory effect of **Celaphanol A** on the NFkB signaling pathway using a luciferase reporter assay.

- 1. Cell Culture and Transfection:
- Culture HEK293T cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Co-transfect the cells with a pNF-κB-Luc reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene) and a Renilla luciferase control plasmid using a suitable transfection reagent.
- 2. Cell Treatment:
- After 24 hours of transfection, pre-treat the cells with different concentrations of Celaphanol
 A for 1 hour.

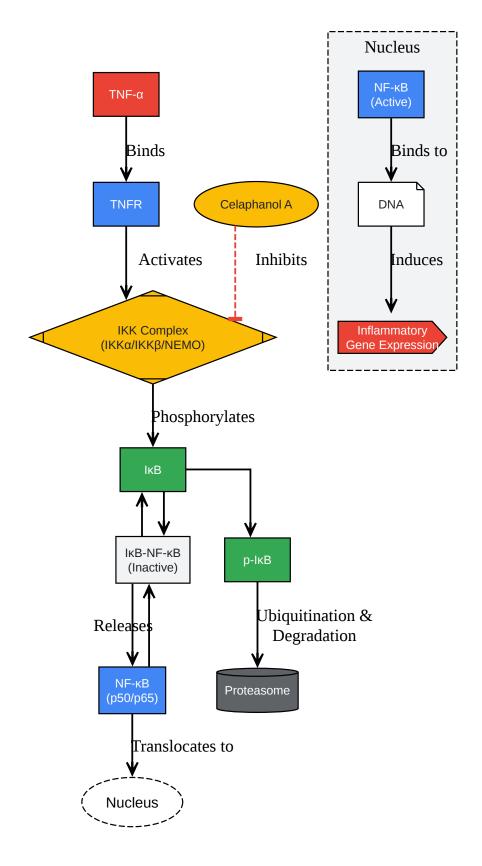


- Stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (20 ng/mL), for 6 hours.
- 3. Luciferase Activity Measurement:
- Lyse the cells using a passive lysis buffer.
- Measure the firefly luciferase activity (representing NF-κB activation) and Renilla luciferase activity (for normalization of transfection efficiency) using a dual-luciferase reporter assay system and a luminometer.
- Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.

Visualizations Signaling Pathway

The following diagram illustrates the canonical NF-kB signaling pathway, a key pathway in inflammation that is potentially inhibited by **Celaphanol A**.





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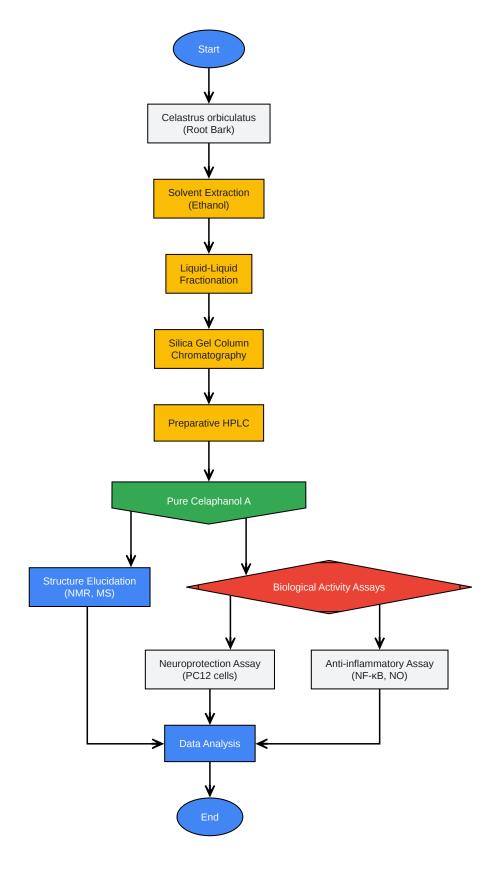


Caption: Canonical NF-κB signaling pathway and the potential inhibitory action of **Celaphanol A**.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the isolation, purification, and biological characterization of **Celaphanol A**.





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Caption: Experimental workflow for the study of Celaphanol A.



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